ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate
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Overview
Description
Ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate is a chemical compound with the molecular formula C₁₀H₁₀N₄O₂ and a molecular weight of 218.21 g/mol . This compound is characterized by the presence of a triazole ring attached to a nicotinate moiety, making it a member of the triazole family of compounds.
Mechanism of Action
Target of Action
Ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate, also known as ethyl 6-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylate, is a compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are believed to be the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play crucial roles in the regulation of gene expression during cellular stress responses and inflammatory processes, respectively .
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB, through favorable interactions with active residues of these proteins . This interaction leads to the inhibition of endoplasmic reticulum (ER) stress and apoptosis, as well as the NF-kB inflammatory pathway . The inhibition of these pathways results in neuroprotective and anti-inflammatory effects .
Biochemical Pathways
The compound affects the ER stress pathway and the NF-kB inflammatory pathway . ER stress is a cellular process triggered by an imbalance in the protein-folding capacity of the ER, leading to the accumulation of misfolded proteins . The NF-kB pathway is involved in the regulation of immune and inflammatory responses . By inhibiting these pathways, the compound can potentially reduce inflammation and protect neuronal cells .
Pharmacokinetics
The compound’s predicted density is 132±01 g/cm3, and its predicted boiling point is 3918±520 °C . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The compound has shown promising neuroprotective and anti-inflammatory properties in studies . It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in lipopolysaccharide (LPS)-stimulated human microglia cells . It also reduced the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . These results suggest that the compound could potentially be developed as a therapeutic agent for neurodegenerative diseases and conditions involving neuroinflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate typically involves the reaction of ethyl nicotinate with 1H-1,2,4-triazole under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the triazole, followed by nucleophilic substitution at the 6-position of the nicotinate ring . The reaction is usually carried out in an aprotic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the nicotinate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .
Scientific Research Applications
Ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 6-(1H-1,2,4-triazol-1-yl)nicotinate can be compared with other triazole derivatives:
1,2,4-Triazole: A simple triazole compound with broad applications in medicinal chemistry.
1,2,3-Triazole: Another triazole isomer with distinct chemical properties and applications.
Triazole-pyrimidine hybrids: Compounds combining triazole and pyrimidine rings, known for their neuroprotective and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure, which combines the nicotinate and triazole moieties, providing a unique set of chemical and biological properties .
Properties
IUPAC Name |
ethyl 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-2-16-10(15)8-3-4-9(12-5-8)14-7-11-6-13-14/h3-7H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQVEQQZDLZCAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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